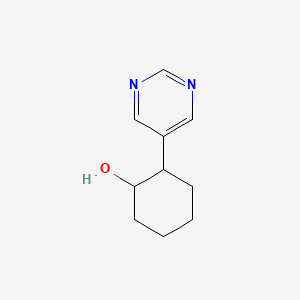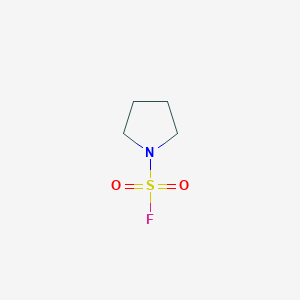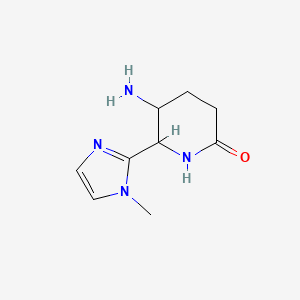
rac-(3R,4S)-4-benzylpyrrolidin-3-ol hydrochloride, trans
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chlorhydrate de rac-(3R,4S)-4-benzylpyrrolidin-3-ol, trans: est un composé chiral avec un cycle pyrrolidine substitué par un groupe benzyle et un groupe hydroxyle
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du chlorhydrate de rac-(3R,4S)-4-benzylpyrrolidin-3-ol, trans implique généralement les étapes suivantes :
Formation du cycle pyrrolidine : Cela peut être réalisé par une réaction de cyclisation impliquant des précurseurs appropriés.
Introduction du groupe benzyle : Le groupe benzyle peut être introduit par une réaction de substitution nucléophile.
Hydroxylation : Le groupe hydroxyle est introduit par une réaction d’oxydation.
Formation du sel de chlorhydrate : La dernière étape implique la réaction de la base libre avec de l’acide chlorhydrique pour former le sel de chlorhydrate.
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé peuvent impliquer des versions optimisées des voies de synthèse ci-dessus, en mettant l’accent sur la capacité de production, le rendement et la pureté. Des techniques telles que la chimie en flux continu et la synthèse automatisée peuvent être utilisées pour améliorer l’efficacité.
Analyse Des Réactions Chimiques
Types de réactions
Le chlorhydrate de rac-(3R,4S)-4-benzylpyrrolidin-3-ol, trans peut subir divers types de réactions chimiques, notamment :
Oxydation : Le groupe hydroxyle peut être oxydé pour former une cétone ou un aldéhyde.
Réduction : Le composé peut être réduit pour éliminer le groupe hydroxyle ou pour modifier le groupe benzyle.
Substitution : Le groupe benzyle peut être substitué par d’autres groupes fonctionnels par des réactions de substitution nucléophile ou électrophile.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont couramment utilisés.
Substitution : Des réactifs tels que les halogènes (par exemple, le brome, le chlore) et les nucléophiles (par exemple, les amines, les thiols) sont utilisés dans des conditions appropriées.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire une cétone ou un aldéhyde, tandis que la réduction peut produire un produit désoxygéné.
Applications de la recherche scientifique
Le chlorhydrate de rac-(3R,4S)-4-benzylpyrrolidin-3-ol, trans présente plusieurs applications de la recherche scientifique, notamment :
Chimie : Utilisé comme unité de base dans la synthèse de molécules plus complexes.
Biologie : Étudié pour ses interactions potentielles avec les macromolécules biologiques.
Médecine : Enquête sur ses propriétés thérapeutiques potentielles, telles que l’action de précurseur pour le développement de médicaments.
Industrie : Utilisé dans la production de produits chimiques fins et de produits pharmaceutiques.
Applications De Recherche Scientifique
rac-(3R,4S)-4-benzylpyrrolidin-3-ol hydrochloride, trans has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as acting as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
Le mécanisme d’action du chlorhydrate de rac-(3R,4S)-4-benzylpyrrolidin-3-ol, trans implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier à des récepteurs ou à des enzymes, modulant leur activité et conduisant à divers effets biologiques. Les voies exactes impliquées dépendent de l’application spécifique et du contexte d’utilisation.
Comparaison Avec Des Composés Similaires
Composés similaires
- Chlorhydrate de rac-(3R,4S)-4-phénylpyrrolidin-3-ol, trans
- Chlorhydrate de rac-(3R,4S)-4-cyclobutylpyrrolidin-3-ol, trans
- Chlorhydrate de rac-(3R,4S)-4-éthynylpyrrolidin-3-ol, trans
Unicité
Le chlorhydrate de rac-(3R,4S)-4-benzylpyrrolidin-3-ol, trans est unique en raison de la présence du groupe benzyle, qui confère des propriétés stériques et électroniques spécifiques. Cette unicité peut influencer sa réactivité, son affinité de liaison et son activité biologique globale par rapport à des composés similaires.
Propriétés
Formule moléculaire |
C11H16ClNO |
|---|---|
Poids moléculaire |
213.70 g/mol |
Nom IUPAC |
4-benzylpyrrolidin-3-ol;hydrochloride |
InChI |
InChI=1S/C11H15NO.ClH/c13-11-8-12-7-10(11)6-9-4-2-1-3-5-9;/h1-5,10-13H,6-8H2;1H |
Clé InChI |
QBQUOJLIAOTSTL-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(CN1)O)CC2=CC=CC=C2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-[2-(Difluoromethyl)pyridin-4-yl]-2-fluorobenzoic acid](/img/structure/B12314083.png)

![rac-(3R,4R)-4-[(1-phenyl-1H-pyrazol-4-yl)oxy]oxolan-3-amine, cis](/img/structure/B12314089.png)
![4-[(Oxan-4-yl)amino]benzonitrile](/img/structure/B12314093.png)

![Ethyl 9-nitro-6-oxo-5-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B12314105.png)


![rac-3-[(1R,3S,4S)-3-(aminomethyl)-4-hydroxycyclopentyl]-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B12314130.png)
![4-(carbamoylamino)-N-[(4-fluorophenyl)methyl]benzamide](/img/structure/B12314142.png)

![6-Methyl-2-(2-oxo-1,3-benzodioxol-5-yl)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione](/img/structure/B12314151.png)
